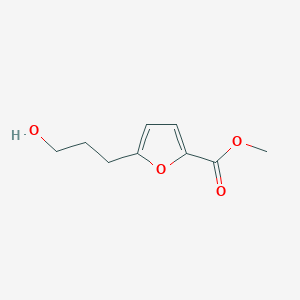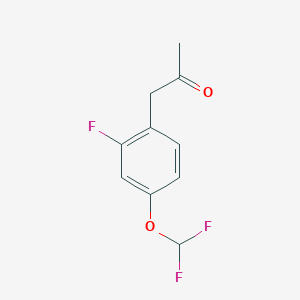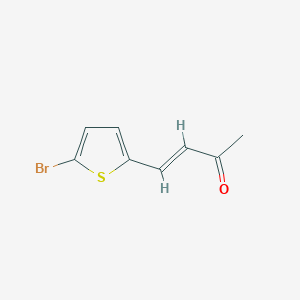![molecular formula C8H8BrNO3 B13583366 {7-bromo-2H,3H-[1,4]dioxino[2,3-b]pyridin-6-yl}methanol](/img/structure/B13583366.png)
{7-bromo-2H,3H-[1,4]dioxino[2,3-b]pyridin-6-yl}methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{7-bromo-2H,3H-[1,4]dioxino[2,3-b]pyridin-6-yl}methanol is a complex organic compound characterized by its unique structure, which includes a bromine atom and a dioxinopyridine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {7-bromo-2H,3H-[1,4]dioxino[2,3-b]pyridin-6-yl}methanol typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound followed by the formation of the dioxinopyridine ring system. The final step involves the introduction of the methanol group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance efficiency and scalability. Safety measures are also critical due to the handling of bromine and other reactive intermediates.
Analyse Des Réactions Chimiques
Types of Reactions
{7-bromo-2H,3H-[1,4]dioxino[2,3-b]pyridin-6-yl}methanol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the methanol group to a carboxylic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups, such as amino or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of {7-bromo-2H,3H-[1,4]dioxino[2,3-b]pyridin-6-yl}carboxylic acid.
Reduction: Formation of {2H,3H-[1,4]dioxino[2,3-b]pyridin-6-yl}methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
{7-bromo-2H,3H-[1,4]dioxino[2,3-b]pyridin-6-yl}methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of {7-bromo-2H,3H-[1,4]dioxino[2,3-b]pyridin-6-yl}methanol involves its interaction with specific molecular targets. The bromine atom and the dioxinopyridine ring system play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The methanol group can also participate in hydrogen bonding, enhancing the compound’s affinity for its targets. Pathways involved may include inhibition of specific enzymes or modulation of signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
{7-chloro-2H,3H-[1,4]dioxino[2,3-b]pyridin-6-yl}methanol: Similar structure but with a chlorine atom instead of bromine.
{7-fluoro-2H,3H-[1,4]dioxino[2,3-b]pyridin-6-yl}methanol: Similar structure but with a fluorine atom instead of bromine.
{7-iodo-2H,3H-[1,4]dioxino[2,3-b]pyridin-6-yl}methanol: Similar structure but with an iodine atom instead of bromine.
Uniqueness
The presence of the bromine atom in {7-bromo-2H,3H-[1,4]dioxino[2,3-b]pyridin-6-yl}methanol imparts unique reactivity and biological activity compared to its halogenated analogs. Bromine’s size and electronegativity influence the compound’s binding affinity and selectivity for molecular targets, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C8H8BrNO3 |
|---|---|
Poids moléculaire |
246.06 g/mol |
Nom IUPAC |
(7-bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)methanol |
InChI |
InChI=1S/C8H8BrNO3/c9-5-3-7-8(10-6(5)4-11)13-2-1-12-7/h3,11H,1-2,4H2 |
Clé InChI |
JEMMCIUHACUDAK-UHFFFAOYSA-N |
SMILES canonique |
C1COC2=NC(=C(C=C2O1)Br)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


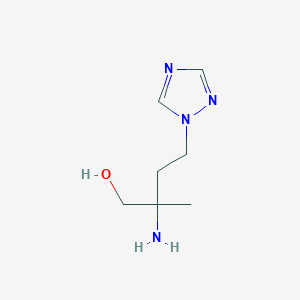
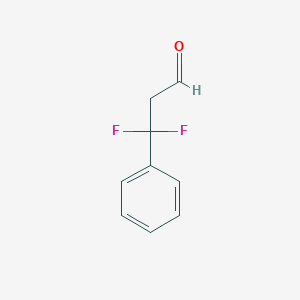

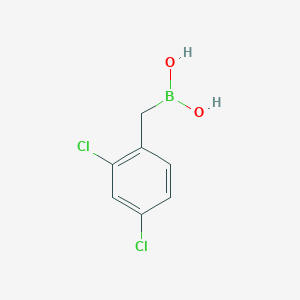
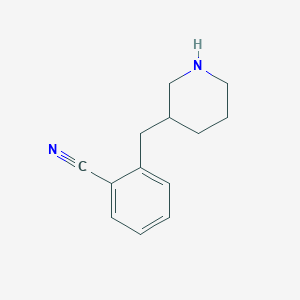


![Tert-butyl 2-{3-iodobicyclo[1.1.1]pentan-1-yl}-2-methylpropanoate](/img/structure/B13583335.png)
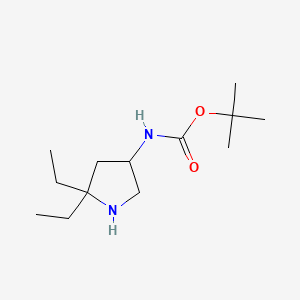
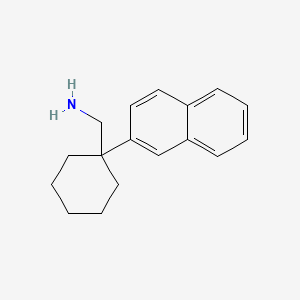
![1-(Imidazo[1,2-a]pyridin-2-yl)cyclopropane-1-carboxylic acid](/img/structure/B13583352.png)
